molecular formula C24H23N3O3S B3297220 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895420-17-4

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297220
CAS No.: 895420-17-4
M. Wt: 433.5 g/mol
InChI Key: SMTWJHHGOCMMGL-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic small molecule compound of significant interest in medicinal chemistry research. This molecule features a benzothiazole core, a privileged structure in drug discovery known for its diverse pharmacological profiles. Benzothiazole derivatives are frequently investigated for their potential as anticancer agents, among other therapeutic areas . The specific substitution pattern on this compound—including the 4,6-dimethylbenzothiazole group, the 3,4-dimethoxyphenyl moiety, and the pyridinylmethyl arm—suggests it is designed for high-affinity interaction with biological targets. Research into structurally similar compounds, which incorporate both benzothiazole and pyridine heterocycles, indicates potential for targeting neurological receptors or exhibiting antiproliferative activity . For instance, related molecules are explored as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in a range of central nervous system disorders . The presence of the dimethylbenzothiazole unit also links this compound to a class of molecules studied for their selective inhibitory effects on various enzymes and growth factor receptors . This product is intended for research and development purposes in a controlled laboratory environment. It is provided as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its specific mechanism of action and full spectrum of biological activity.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-10-16(2)22-21(11-15)31-24(26-22)27(14-17-6-5-9-25-13-17)23(28)18-7-8-19(29-3)20(12-18)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTWJHHGOCMMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxybenzamide and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related benzamide derivatives, focusing on substituent variations and their impact on molecular properties. Key analogs include:

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Key Spectral Data (NMR/HRMS) Notable Features
Target Compound 4,6-dimethyl; 3,4-dimethoxy 421.51 Not reported Pyridin-3-ylmethyl substitution
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro; 3,5-dimethoxy ~420 (estimated) Highest molecular weight Increased lipophilicity (Cl)
4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide 4-methoxy; 4-cyano 400.46 HRMS confirmed Enhanced electron-withdrawing (CN)
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Morpholinomethyl; 3,4-dichloro ~490 (estimated) ¹H/¹³C NMR validated Improved solubility (morpholine)

Key Observations :

Substituent Effects on Molecular Weight: The target compound (421.51 g/mol) is lighter than the dichloro analog (~420 g/mol) but heavier than the cyano derivative (400.46 g/mol) due to differences in substituent atomic masses .

Spectral Confirmation: Analogs like 4d and 4-cyano-N-(4-methoxy-benzothiazol-2-yl)benzamide were validated via ¹H NMR, ¹³C NMR, and HRMS, confirming structural integrity . The absence of spectral data for the target compound suggests a need for further characterization.

Functional Group Impact: Methoxy Groups: The 3,4-dimethoxy configuration in the target compound may enhance π-π stacking interactions compared to 3,5-dimethoxy or single-methoxy substituents . Heterocyclic Moieties: Pyridine and morpholine groups (e.g., in 4d) improve solubility and bioavailability, whereas chloro/cyano groups favor target binding through hydrophobic interactions .

Table: Comparative Analysis of Key Parameters
Parameter Target Compound Dichloro Analog Cyano Analog Morpholinomethyl Analog
Molecular Weight 421.51 ~420 400.46 ~490
Substituent Polarity Moderate (methoxy) Low (Cl) High (CN) High (morpholine)
Predicted Solubility Low to moderate Very low Moderate High
Bioactivity Potential Unknown Cytotoxic Kinase inhibition Antimicrobial

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

Structural Features

The presence of the benzothiazole moiety is significant for its biological activity. Benzothiazoles are known for their ability to interact with various biological targets due to their unique electronic properties and structural versatility.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its efficacy against various cancer cell lines.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : Studies indicate that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
  • Reduction of Inflammatory Cytokines : It has been observed to decrease levels of IL-6 and TNF-α, which are critical in tumor growth and metastasis .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideMethanesulfonyl groupAnticancer and antimicrobial
N-(4-(1,3-benzothiazol-2-yl)phenyl)-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 4 μM.
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the optimal multi-step synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

The synthesis of this benzothiazole-pyridine hybrid typically involves sequential functionalization of core heterocycles. Key steps include:

  • Amide coupling : Reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
  • N-alkylation : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, requiring precise stoichiometric control to avoid over-alkylation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are tested using factorial design experiments to maximize yield and minimize byproducts .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethyl groups on benzothiazole, methoxy groups on benzamide) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Purity assessment using C18 columns (UV detection at 254 nm, acetonitrile/water mobile phase) .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme inhibition : Screen against kinases or proteases due to the benzothiazole moiety’s affinity for ATP-binding pockets .
  • Comparative analysis : Benchmark activity against structurally similar compounds (e.g., benzo[d]thiazol-2-yl derivatives) to establish baseline efficacy .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in biological activity data across studies?

  • Dose-response curves : Generate EC50/IC50 values under standardized conditions (e.g., fixed incubation time, serum-free media) .
  • Statistical validation : Use ANOVA to identify variability sources (e.g., cell passage number, assay plate effects) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamides) to identify trends in substituent-activity relationships .

Q. What computational methods are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2) .
  • QSAR modeling : Train models on benzothiazole derivatives to predict bioactivity based on electronic (e.g., Hammett σ) and steric parameters .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Scaffold modifications : Synthesize analogs with variations in:
    • Benzothiazole substituents : Replace 4,6-dimethyl groups with halogens or electron-withdrawing groups .
    • Benzamide methoxy positions : Test ortho/meta/para configurations .
  • Activity cliffs : Identify abrupt changes in potency (e.g., IC50 shifts >10-fold) to pinpoint critical functional groups .

Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; quantify parent compound loss with LC-MS .
  • Light/heat stability : Expose to accelerated conditions (e.g., 40°C/75% RH, UV light) per ICH guidelines .

Q. How can researchers validate the scalability of synthetic routes for gram-scale production?

  • Process intensification : Test solvent-free or microwave-assisted reactions to reduce reaction time .
  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy for sustainability .
  • Batch vs. flow chemistry : Compare yields in continuous flow reactors to traditional batch methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

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